molecular formula C6H7NO B13412231 2-Hydroxy-4-methylpyridine-d6

2-Hydroxy-4-methylpyridine-d6

Cat. No.: B13412231
M. Wt: 115.16 g/mol
InChI Key: YBDRFJXGJQULGH-RLTMCGQMSA-N
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Description

2-Hydroxy-4-methylpyridine-d6 is a deuterated derivative of 2-Hydroxy-4-methylpyridine, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and molecular interactions due to the presence of deuterium atoms, which can be detected using various spectroscopic techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylpyridine-d6 can be synthesized through the deuteration of 2-Hydroxy-4-methylpyridine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpyridine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4-methylpyridine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics using spectroscopic techniques such as NMR and IR spectroscopy.

    Biology: Employed in studies of enzyme-catalyzed reactions and metabolic pathways involving pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of deuterium atoms allows for detailed studies of these interactions using spectroscopic techniques. The compound can act as a ligand, binding to metal centers in catalytic systems or interacting with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylpyridine: The non-deuterated form of the compound.

    2-Amino-4-methylpyridine: A similar compound with an amino group instead of a hydroxyl group.

    4-Methylpyridine: A simpler derivative lacking the hydroxyl group.

Uniqueness

2-Hydroxy-4-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic signatures. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction pathways. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, which can be advantageous in certain research applications.

Properties

Molecular Formula

C6H7NO

Molecular Weight

115.16 g/mol

IUPAC Name

3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D

InChI Key

YBDRFJXGJQULGH-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC(=O)NC=C1

Origin of Product

United States

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